![molecular formula C9H17N B1627534 1-Aminomethylbicyclo[2.2.2]octane CAS No. 25344-96-1](/img/structure/B1627534.png)

1-Aminomethylbicyclo[2.2.2]octane

説明

1-Aminomethylbicyclo[2.2.2]octane is a unique class of rigid linkers . It is a useful mimic of classic benzene moieties in drugs, also known as bioisosteres . The molecular formula of 1-Aminomethylbicyclo[2.2.2]octane is C9H17N .

Synthesis Analysis

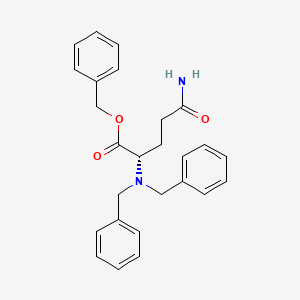

The synthesis of structures similar to 1-Aminomethylbicyclo[2.2.2]octane has been achieved via a gold-catalysed cascade reaction . Another method involves a palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes .Molecular Structure Analysis

The molecular structure of 1-Aminomethylbicyclo[2.2.2]octane involves a unique bicyclic structure . Computational docking studies using an homology model of the M3 receptor have been used to explain the observed structure-activity relationship of various compounds .Chemical Reactions Analysis

Transition-metal-catalyzed tandem Heck/carbonylation reaction has emerged as a powerful tool for the synthesis of structurally diverse carbonyl molecules, as well as natural products and pharmaceuticals . This reaction has been used in the synthesis of structures similar to 1-Aminomethylbicyclo[2.2.2]octane .科学的研究の応用

Turn Inducer in Peptides

(C. André et al., 2012) explored the ability of (S)-aminobicyclo[2.2.2]octane-2-carboxylic acid 1 (H-(S)-ABOC-OH) to induce reverse turns into peptides. By incorporating this bicyclic unit into peptides, they synthesized model tripeptides and analyzed their structure using various techniques such as FT-IR, CD, NMR, and X-ray studies. This research demonstrates the potential of using 1-Aminomethylbicyclo[2.2.2]octane derivatives as structural elements in peptide design, potentially influencing protein folding and function.

Chiral Constrained Bridged Scaffolds

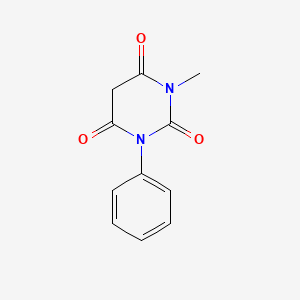

(Pierre Milbeo et al., 2021) discussed 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and its derivatives as chiral constrained bridged scaffolds for foldamers and chiral catalysts. Their work highlights the versatility of this compound in synthesizing bioactive molecules such as antibiotics and antitumor agents, as well as its application in asymmetric synthesis and foldamer science. The constrained structure of this bicyclic β-amino acid facilitates the stabilization of unique peptide structures, contributing to advancements in health and material science.

Catalytic Reactions

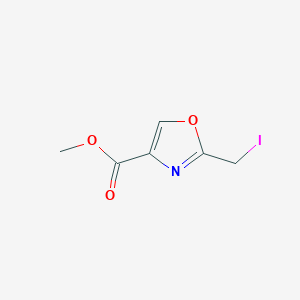

(Mingjin Fan et al., 2006) investigated the catalytic reactions involving 1,4-diazabicyclo[2.2.2]octane (DABCO) and its effectiveness in synthesizing unsaturated alkenoic acid esters and heterocycles. This study highlights the role of DABCO, a compound closely related to 1-Aminomethylbicyclo[2.2.2]octane, in promoting efficient synthesis reactions, showcasing its potential in organic synthesis and the development of novel compounds.

Antiprotozoal Activity

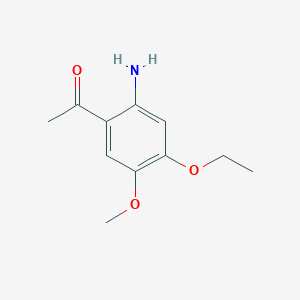

(W. Seebacher et al., 2006) synthesized and tested several 4-aminobicyclo[2.2.2]octan-2-ones and -ols for activity against Trypanosoma b. rhodesiense and Plasmodium falciparum. Their research provides valuable insights into how structural modifications of the bicyclo[2.2.2]octane skeleton influence biological activity, potentially guiding the development of new treatments for diseases like malaria and sleeping sickness.

Mechanistic Investigations in Chemical Reactions

(M. Overett et al., 2005) conducted mechanistic investigations of the ethylene tetramerisation reaction, providing insights into the role of catalysts in selective chemical transformations. While not directly mentioning 1-Aminomethylbicyclo[2.2.2]octane, the study's focus on metallacyclic mechanisms and selective synthesis is relevant for understanding the broader applications of bicyclic compounds in catalysis and material science.

将来の方向性

The development of an efficient diastereoselective synthesis of the oxabicyclo[3.2.1]octane ring system bearing two oxygenated quaternary chiral centres represents a significant challenge . This motif can be found in a wide range of natural products with significant biological activities . Therefore, future research could focus on improving the synthesis process and exploring the biological activities of 1-Aminomethylbicyclo[2.2.2]octane.

特性

IUPAC Name |

1-bicyclo[2.2.2]octanylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c10-7-9-4-1-8(2-5-9)3-6-9/h8H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJZKPHDCMYQGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596212 | |

| Record name | 1-(Bicyclo[2.2.2]octan-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.2]octan-1-ylmethanamine | |

CAS RN |

25344-96-1 | |

| Record name | 1-(Bicyclo[2.2.2]octan-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1627457.png)

![2-(3-Chloro-2-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1627464.png)

![7,7-Diethyl-5-methoxy-1a,2,7,7a-tetrahydro-1H-1-aza-cyclopropa[b]naphthalene](/img/structure/B1627470.png)

![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B1627474.png)